molecular formula C9H7F3N2O B3041431 5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 288252-08-4

5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No. B3041431
CAS RN: 288252-08-4
M. Wt: 216.16 g/mol
InChI Key: VGDCFDPLGVICBG-UHFFFAOYSA-N
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Description

5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C9H7F3N2O and a molecular weight of 216.16 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3N2O/c10-9(11,12)5-15-8-2-1-7(14)3-6(8)4-13/h1-3H,5,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 98-100 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Intermediate Applications

  • The compound serves as an intermediate in the synthesis of bicalutamide, an anti-androgen used for prostate cancer treatment. A study demonstrated an environmentally friendly method to synthesize 4-Amino-2-(trifluoromethyl)benzonitrile, highlighting the compound's relevance in synthesizing medically significant molecules (Zhang Tong-bin, 2012).
  • It has been used in the synthesis of androgen receptor antagonists, such as MDV3100, indicating its role in developing therapies for conditions like prostate cancer (Li Zhi-yu, 2012).

Material Science

  • In material science, specifically polymer solar cells, a perfluorinated compound related to 5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile was used as an additive to enhance power conversion efficiency, demonstrating the potential of such compounds in improving renewable energy technologies (Seonju Jeong et al., 2011).

Medicinal Chemistry

  • Related compounds have shown significant antimicrobial activity, suggesting that this compound could be explored for its potential in creating new antimicrobial agents. One study synthesized and tested various amino acids and sulfamoyl derivatives for antimicrobial properties, highlighting the chemical's role in developing new treatments (E. A. Abd El-Meguid, 2014).

Chemical Synthesis Efficiency

  • Research on efficient synthetic processes for related compounds has been carried out, including methods for scale-up production, which is critical for pharmaceutical manufacturing and material science applications. For instance, an efficient, nonchromatographic process for producing 4,5-Diamino-2-(trifluoromethyl)benzonitrile was developed, emphasizing the importance of such compounds in various synthesis applications (Xun Li et al., 2009).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-amino-2-(2,2,2-trifluoroethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)5-15-8-2-1-7(14)3-6(8)4-13/h1-3H,5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDCFDPLGVICBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Subsequently, ammonium chloride (0.5 g) and iron powder (2.5 g) were added to a mixed solvent of water (40 ml) and ethanol (120 ml), and the mixture was heated to 65° C. Then, 5-nitro-2-(2,2,2-trifluoroethoxy)benzonitrile (80.5 g) was added in parts over 20 min and the mixture was stirred at a refluxing temperature for 30 min. The reaction mixture was ice-cooled and filtrated. The solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give the title compound (70 g), melting point: 98–100° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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